molecular formula C22H15N5O2 B2738005 4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119392-02-7

4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No.: B2738005
CAS No.: 1119392-02-7
M. Wt: 381.395
InChI Key: QQJLVXKPKZNTSU-UHFFFAOYSA-N
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Description

4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a phenyl group, and a diazaquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazaquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazaquinazoline ring system.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction, using naphthalene derivatives and suitable catalysts.

    Addition of the Phenyl Group: The phenyl group is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using phenylboronic acid or iodobenzene as the coupling partner.

    Final Functionalization: The imino group is typically introduced in the final step through a condensation reaction with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imino group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazaquinazoline derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Imino-6-(2-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
  • 4-Imino-6-(1-naphthyl)-3-(4-methylphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
  • 4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both naphthyl and phenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-amino-6-naphthalen-1-yl-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c23-19-17-18(25-22(29)27(19)14-9-2-1-3-10-14)21(28)26-20(24-17)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,23H2,(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBBFAIRFGKMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CC5=CC=CC=C54)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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